

# Spectroscopic Analysis of 1-Iodo-2-Methylbutane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Iodo-2-methylbutane

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This guide provides a comprehensive overview of the spectroscopic data for **1-iodo-2-methylbutane** (CAS: 616-14-8), tailored for researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

## Molecular Structure and Spectroscopic Overview

**1-Iodo-2-methylbutane** is a halogenated alkane with the chemical formula  $C_5H_{11}I$ .<sup>[1][2]</sup> Its structure presents several distinct chemical environments for its protons and carbons, making it a good subject for spectroscopic elucidation. The combination of NMR, IR, and MS provides a complete picture of its molecular structure and connectivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **1-iodo-2-methylbutane**, both  $^1H$  and  $^{13}C$  NMR provide critical data for structural assignment.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **1-iodo-2-methylbutane** displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl structure.

Table 1:  $^1H$  NMR Spectroscopic Data for **1-Iodo-2-Methylbutane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.25 - 3.22	Multiplet	2H	-CH <sub>2</sub> -I
~1.80	Multiplet	1H	-CH(CH <sub>3</sub> )-
~1.50	Multiplet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.95	Doublet	3H	-CH(CH <sub>3</sub> )-
~0.90	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. Due to the five carbon atoms being in unique chemical environments, five distinct signals are expected.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Iodo-2-Methylbutane**

Chemical Shift ( $\delta$ ) ppm	Assignment
~11.5	-CH <sub>2</sub> -CH <sub>3</sub>
~16.0	-CH(CH <sub>3</sub> )-
~26.0	CH <sub>2</sub> -I
~34.0	-CH <sub>2</sub> -CH <sub>3</sub>
~40.0	-CH(CH <sub>3</sub> )-

Note: These are approximate chemical shifts. Specific data can be found in spectral databases. [\[1\]](#)[\[3\]](#)

## Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an alkyl halide like **1-iodo-2-methylbutane** is as follows:

- **Sample Preparation:** A small amount of **1-iodo-2-methylbutane** is dissolved in a deuterated solvent, most commonly deuterated chloroform ( $\text{CDCl}_3$ ), inside an NMR tube.[3] The use of a deuterated solvent prevents the solvent's proton signals from obscuring the analyte's signals. [4] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for  $^1\text{H}$  or  $^{13}\text{C}$  detection. Standard acquisition parameters are set, which may include the pulse angle, acquisition time, and relaxation delay.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which is inherently less sensitive due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans is typically required.[5] Proton decoupling is commonly used in  $^{13}\text{C}$  NMR to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[6]
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative ratios of the protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## IR Spectral Data

The IR spectrum of an alkyl halide is typically characterized by C-H and C-I bond vibrations.

Table 3: IR Absorption Bands for **1-Iodo-2-Methylbutane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type
2960-2850	Strong	C-H stretching (alkane)
1465-1450	Medium	C-H bending (methylene/methyl)
1380-1370	Medium	C-H bending (methyl)
~1200	Medium	C-H wag (-CH <sub>2</sub> X)[7][8]
Below 690	Variable	C-I stretching[9]

The C-I stretching absorption is found in the far-infrared region and may not be observable on all standard spectrophotometers.[9] The region below 1500 cm<sup>-1</sup> is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[10]

## Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **1-iodo-2-methylbutane**, the simplest method is to prepare a neat sample. A drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded. This is done to subtract any absorptions from the plates and the atmosphere (e.g., CO<sub>2</sub> and water vapor).
- **Sample Spectrum:** The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the amount of light transmitted through the sample at each wavenumber.
- **Data Analysis:** The final spectrum is displayed as absorbance or transmittance versus wavenumber. The characteristic absorption bands are then identified and correlated with specific functional groups and vibrational modes.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.<sup>[11]</sup> It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

## Mass Spectral Data

In electron ionization (EI) mass spectrometry, **1-iodo-2-methylbutane** is bombarded with high-energy electrons, causing it to ionize and fragment.

Table 4: Key Mass Spectrometry Fragments for **1-iodo-2-Methylbutane**

$m/z$	Ion Fragment	Interpretation
198	$[C_5H_{11}I]^+\bullet$	Molecular ion ( $M^+\bullet$ ) <sup>[2]</sup>
127	$[I]^+$	Iodine cation
71	$[C_5H_{11}]^+$	Loss of iodine radical ( $M - I$ )
57	$[C_4H_9]^+$	Butyl cation, a common fragment from alkyl chains
43	$[C_3H_7]^+$	Propyl cation
29	$[C_2H_5]^+$	Ethyl cation

The molecular ion peak at  $m/z$  198 confirms the molecular weight of the compound. The fragmentation pattern, with characteristic losses and the presence of common alkyl fragments, is consistent with the structure of **1-iodo-2-methylbutane**.

## Experimental Protocol for Mass Spectrometry

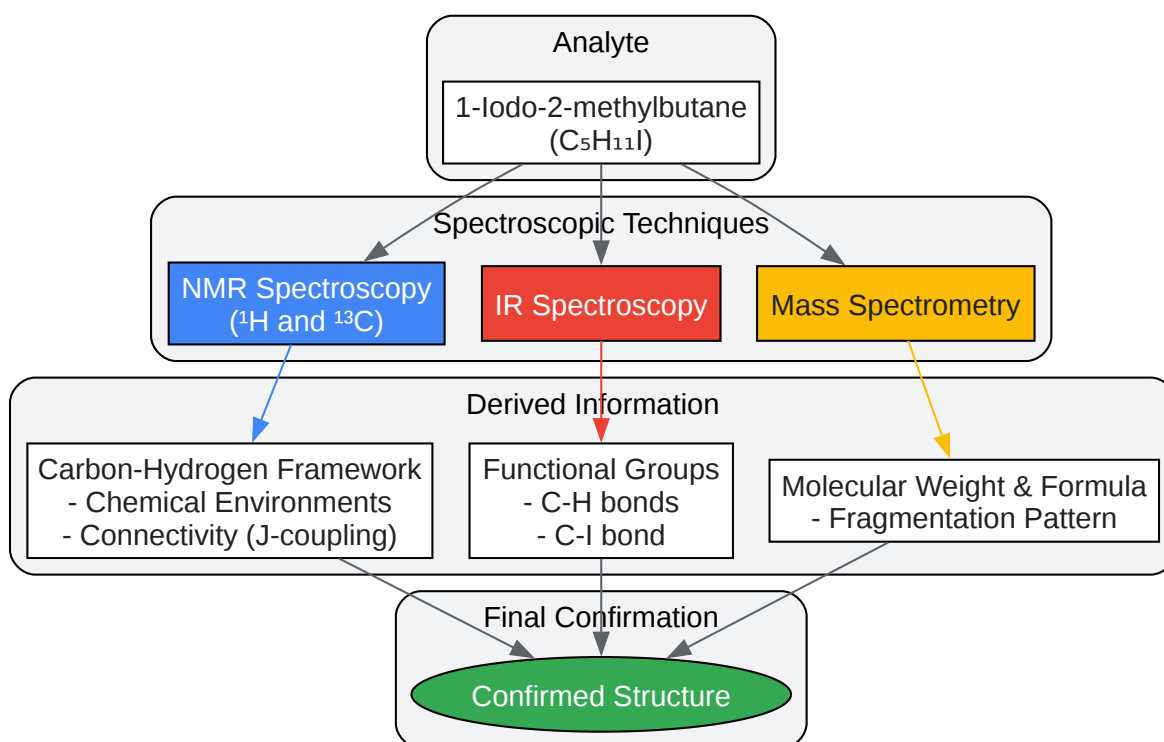
A common method for analyzing volatile alkyl halides is Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[12]</sup>

- **Sample Introduction:** A dilute solution of **1-iodo-2-methylbutane** in a volatile solvent is injected into the gas chromatograph. The GC separates the components of the mixture before they enter the mass spectrometer.

- **Ionization:** In the ion source of the mass spectrometer, the separated molecules are bombarded by a beam of high-energy electrons (typically 70 eV) in a process called electron ionization (EI).<sup>[13][14]</sup> This creates a positively charged molecular ion (a radical cation) and a series of fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio. A magnetic field or a quadrupole analyzer is commonly used for this purpose.<sup>[13]</sup>
- **Detection:** An electron multiplier or other detector records the number of ions at each  $m/z$  value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

## Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **1-iodo-2-methylbutane**.



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Caption: Workflow for the structural elucidation of **1-iodo-2-methylbutane**.

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- 4. <sup>1</sup>H proton nmr spectrum of 2-iodo-2-methylpropane (CH<sub>3</sub>)<sub>3</sub>CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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